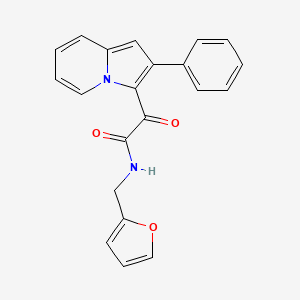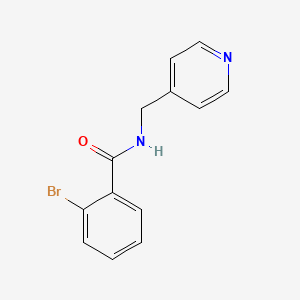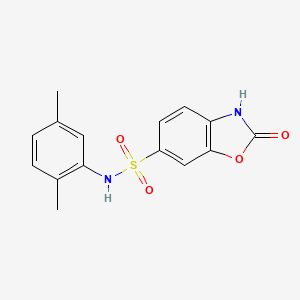
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research due to its ability to selectively inhibit the activity of phospholipase D (PLD) enzymes. PLD enzymes play a crucial role in several cellular processes, including membrane trafficking, signal transduction, and cytoskeletal reorganization. Therefore, FIPI has been used to study the role of PLD enzymes in various physiological and pathological conditions.
作用機序
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide selectively inhibits the activity of PLD enzymes by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This, in turn, leads to the inhibition of downstream signaling pathways that are regulated by PLD-derived phosphatidic acid.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell migration and invasion, the modulation of insulin secretion, the inhibition of platelet activation, and the suppression of neutrophil degranulation. Moreover, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One of the main advantages of using N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide in lab experiments is its selectivity towards PLD enzymes, which allows for the specific inhibition of PLD-mediated signaling pathways. Moreover, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been shown to be cell-permeable and stable in vitro, which makes it a suitable tool for studying the role of PLD enzymes in various cellular processes. However, one of the limitations of using N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is its potential off-target effects, which may complicate the interpretation of the results obtained from lab experiments.
将来の方向性
There are several future directions for research on N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide and its potential therapeutic applications. One direction is to explore the potential of N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to investigate the role of PLD enzymes in other cellular processes and diseases, using N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide as a tool. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-oxidant properties of N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, which may pave the way for the development of novel therapeutic agents.
合成法
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can be synthesized using a multistep reaction that involves the condensation of 2-phenylindolizine-3-carboxaldehyde with 2-furylacetic acid, followed by the reaction of the resulting product with acetic anhydride and ammonium acetate. The final product, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been extensively used in scientific research to study the role of PLD enzymes in various cellular processes. For instance, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been used to investigate the role of PLD enzymes in cancer cell migration, invasion, and metastasis. Additionally, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been used to study the role of PLD enzymes in insulin secretion, platelet activation, and neutrophil degranulation. Moreover, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been used to explore the potential therapeutic benefits of inhibiting PLD enzymes in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-20(21(25)22-14-17-10-6-12-26-17)19-18(15-7-2-1-3-8-15)13-16-9-4-5-11-23(16)19/h1-13H,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLYQEBQOGXVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)

![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)


![3-{4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5763740.png)
![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763749.png)
![4-butoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B5763750.png)
![1-chloro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5763766.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5763773.png)
![4-[(2-phenylethyl)sulfonyl]morpholine](/img/structure/B5763783.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5763793.png)